molecular formula C18H15ClN2O3 B4555332 (Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

(Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B4555332
M. Wt: 342.8 g/mol
InChI Key: OWEJTGZWJMEQLZ-FPLPWBNLSA-N
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Description

(Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is 342.0771200 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on synthesizing and characterizing the structure of compounds related to 3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one. For instance, the synthesis of related pyrazole derivatives has been reported, highlighting the regiospecific nature of these syntheses and the crucial role of single-crystal X-ray analysis in determining the unambiguous structures of these compounds (Kumarasinghe, Hruby, & Nichol, 2009). Another study elucidated the crystal structures of compounds featuring hydrogen-bonded chains derived from similar chemical frameworks, providing insights into the molecular arrangement and interactions within the solid state (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Biological Activities

Research into the biological activities of related compounds has explored their potential antimicrobial and anticancer properties. One study conducted antimicrobial activity assessments on novel bis-α,β-unsaturated ketones and related derivatives, revealing promising antibacterial and antifungal effects (Altalbawy, 2013). Furthermore, the synthesis and evaluation of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents have been documented, showing significant bioactivity against various pathogenic strains and highlighting the compounds' potential to contribute to overcoming microbial resistance to pharmaceuticals (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical calculations have been applied to study the interaction and stability of related compounds within biological systems. This approach aids in understanding the molecular basis of the compounds' bioactivity and potential pharmacological applications. For example, a comprehensive study on a bioactive molecule involving spectroscopic and quantum chemical analysis, alongside molecular docking, has provided valuable insights into its antimicrobial activity and interaction with biological targets (Viji et al., 2020).

Properties

IUPAC Name

(Z)-3-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-21-17(9-10-20-21)18(22)8-7-14-5-6-16(24-14)12-23-15-4-2-3-13(19)11-15/h2-11H,12H2,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEJTGZWJMEQLZ-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C\C2=CC=C(O2)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.